
3,3-Difluoro-4-phenylpyrrolidine
Descripción general
Descripción
3,3-Difluoro-4-phenylpyrrolidine is a chemical compound with the molecular formula C10H11F2N . It has a molecular weight of 183.198 Da and is also known by its CAS Number: 1381980-31-9.
Synthesis Analysis
The synthesis of 3,3-Difluoro-4-phenylpyrrolidine and similar fluoropyrrolidines can be achieved via copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method allows for the preparation of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives .Molecular Structure Analysis
The InChI code for 3,3-Difluoro-4-phenylpyrrolidine is 1S/C10H11F2N.ClH/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H . This indicates the presence of a pyrrolidine ring with two fluorine atoms at the 3rd carbon and a phenyl group at the 4th carbon.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Difluoro-4-phenylpyrrolidine include a molecular weight of 183.198 Da and an IUPAC name of 3,3-difluoro-4-phenylpyrrolidine . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Synthesis of β-Fluoropyrrole Derivatives The synthesis of N-alkylated 4-fluoro-5-phenylpyrrole-2-carboxylate was achieved through a reaction involving ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate and primary amines, resulting in the formation of β-fluoropyrrole derivatives. The process revealed that less bulky primary amines yielded higher results, demonstrating the influence of steric factors on the reaction outcome. This pathway emphasizes the potential of 3,3-difluoro-4-phenylpyrrolidine derivatives in facilitating complex chemical transformations Kim et al., 2007.
Arylation of N-Phenylpyrrolidine The arylation of N-phenylpyrrolidine, leading to the selective arylation of sp3 C-H bonds without a directing group, represents a significant advancement. The use of Ru(H)2(CO)(PCy3)3 as a catalyst and the observation of a large kinetic isotope effect validate the mechanistic pathway and open avenues for modifying pyrrolidine derivatives for specific applications Sezen & Sames, 2005.
Difluoro Complexes of Platinum The stability and reactivity of difluoro complexes of platinum(II) and platinum(IV) were explored. The study highlighted the formation and stability of these complexes, indicating the potential application of difluorinated pyrrolidine compounds in the development of stable, organometallic complexes with specific configurations and reactivity profiles Yahav et al., 2005.
Application in Medicinal Chemistry and Molecular Probes
Enantioselective Synthesis in Medicinal Chemistry The enantioselective synthesis of 4,4-difluoropyrrolidin-3-ol, a critical building block in medicinal chemistry, was achieved through two novel routes. These pathways highlight the role of 3,3-difluoro-4-phenylpyrrolidine derivatives in synthesizing biologically active compounds with specific chirality, essential for drug development Si et al., 2016.
BODIPY-based Hydroxyaryl Derivatives as Fluorescent pH Probes BODIPY dyes with difluorinated structures were synthesized, demonstrating their utility as fluorescent pH probes. These compounds' unique absorption and emission properties, influenced by the difluorinated structure, underline the importance of 3,3-difluoro-4-phenylpyrrolidine derivatives in developing sensitive and specific molecular probes Baruah et al., 2005.
Propiedades
IUPAC Name |
3,3-difluoro-4-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSGMKWPEBMKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-phenylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



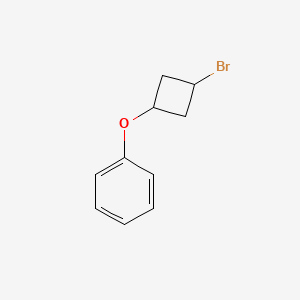

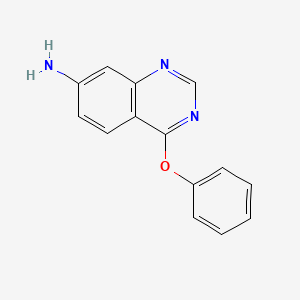



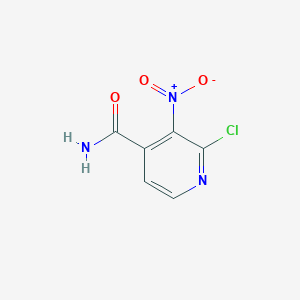
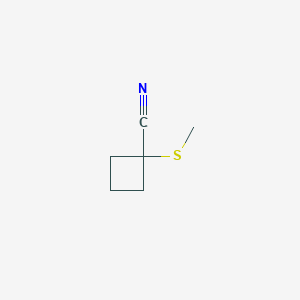

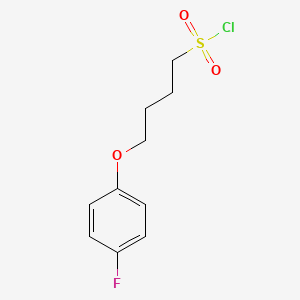

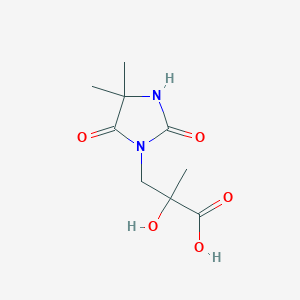
![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)